An In-depth Technical Guide to the Chemical Properties of o-Toluic Acid, 4-Nitrophenyl Ester
An In-depth Technical Guide to the Chemical Properties of o-Toluic Acid, 4-Nitrophenyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of o-toluic acid, 4-nitrophenyl ester, also known as (4-nitrophenyl) 2-methylbenzoate. This aromatic ester is a compound of interest in various chemical research and synthesis applications. This document details its physical characteristics, chemical reactivity, and provides established experimental protocols for its synthesis and purification. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.
Chemical and Physical Properties
o-Toluic acid, 4-nitrophenyl ester is an organic compound with the molecular formula C₁₄H₁₁NO₄.[1][2] It is classified as an aromatic ester, resulting from the condensation of o-toluic acid and 4-nitrophenol.[1] The structure consists of a toluic acid moiety with a methyl group in the ortho position to the carboxyl group, and a 4-nitrophenyl group which includes an electron-withdrawing nitro substituent.[1] This arrangement significantly influences its chemical reactivity.[1]
General and Computed Properties
The fundamental identifiers and computed properties of the compound are summarized below.
| Property | Value | Source |
| IUPAC Name | (4-nitrophenyl) 2-methylbenzoate | PubChem[2] |
| Molecular Formula | C₁₄H₁₁NO₄ | PubChem[2] |
| Molecular Weight | 257.24 g/mol | PubChem[1][2] |
| Canonical SMILES | CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)--INVALID-LINK--[O-] | Smolecule[1] |
| InChI | InChI=1S/C14H11NO4/c1-10-4-2-3-5-13(10)14(16)19-12-8-6-11(7-9-12)15(17)18/h2-9H,1H3 | Smolecule[1] |
| InChIKey | GCPPQGAWBTYPFF-UHFFFAOYSA-N | Smolecule[1] |
| logP (Octanol/Water) | 3.122 | Cheméo |
| Water Solubility (log10WS) | -4.68 | Cheméo |
Experimental Physical Properties
The experimental data provides insight into the physical state and behavior of the compound under various conditions.
| Property | Value | Unit | Notes | Source |
| Melting Point | 336 - 344 | K | PMC[3] | |
| Appearance | Cream Solid | - | Fisher Scientific[4] | |
| Kovats Retention Index | 2144 | Semi-standard non-polar | PubChem[2] |
Crystallographic Data
Single-crystal X-ray diffraction analysis has provided detailed structural information. The compound crystallizes in an orthorhombic system with two molecules in the asymmetric unit.[3] A notable conformational difference between these two molecules is the dihedral angle between their aromatic rings, which are 36.99 (5)° and 55.04 (5)°.[3]
| Parameter | Value | Unit |
| Crystal System | Orthorhombic | - |
| a | 11.4748 (7) | Å |
| b | 14.3608 (8) | Å |
| c | 14.5944 (9) | Å |
| Volume (V) | 2405.0 (2) | ų |
| Z | 8 | - |
| Radiation | Mo Kα | - |
| Temperature (T) | 173 | K |
Source: PMC[3]
Chemical Reactivity and Pathways
The chemical behavior of o-toluic acid, 4-nitrophenyl ester is primarily dictated by its ester linkage and the electron-withdrawing nitro group on the phenyl ring.
Key Chemical Reactions
-
Hydrolysis: Under aqueous conditions, the ester can be hydrolyzed to regenerate o-toluic acid and 4-nitrophenol.[1] This reaction can be catalyzed by either acids or bases.[1]
-
Nucleophilic Substitution: The presence of the nitro group on the phenyl ring activates it towards nucleophilic substitution reactions, offering a route for further chemical modification.[1]
-
Protein and Enzyme Interactions: As an ester, this compound can interact with amino acid residues in proteins, potentially altering their function.[1] Its potential to inhibit or activate specific enzymes is an area of ongoing research.[1]
Caption: Hydrolysis of the ester to its constituent acid and phenol.
Experimental Protocols
The most common method for synthesizing o-toluic acid, 4-nitrophenyl ester is through the acylation of 4-nitrophenol with o-toluoyl chloride.[1] The o-toluoyl chloride intermediate is prepared from o-toluic acid.[1]
Synthesis of o-Toluic Acid, 4-Nitrophenyl Ester
This protocol is adapted from a standard laboratory procedure for the synthesis of similar aromatic esters.[3]
Step 1: Preparation of o-Toluoyl Chloride
-
Place o-toluic acid (1.5 g, 1 mol) in a 100 ml two-neck round bottom flask.[3]
-
Gently warm the flask on a water bath to 323 K.[3]
-
Slowly add an excess of dry thionyl chloride with stirring. Add 2-3 drops of DMF to act as a catalyst.[3]
-
Reflux the mixture for 50-60 minutes at 343 K.[3]
-
Remove the excess thionyl chloride by repeated evaporation under reduced pressure to yield the crude acid chloride.[3]
Step 2: Esterification
-
In a separate flask, dissolve 4-nitrophenol (1.5 g, 0.0065 mol) in dry dichloromethane.[3]
-
Add triethylamine at room temperature to obtain a transparent solution.[3]
-
Under anhydrous conditions, add the previously prepared o-toluoyl chloride dropwise to the 4-nitrophenol solution with constant stirring over 30 minutes at room temperature.[3]
-
Pour the reaction mixture into 20 ml of cold water.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate: n-hexane (1:2) mobile phase.[3]
Caption: Workflow for the synthesis of o-toluic acid, 4-nitrophenyl ester.
Purification Protocol
-
Remove excess triethylamine from the reaction mixture by washing with a cold, dilute HCl solution.[3]
-
An oily product should settle. Decant the supernatant liquid.[3]
-
Stir the product with distilled water and then perform an extraction with ethyl acetate (3 x 40 ml).[3]
-
Wash the combined organic layers with a 5% NaHCO₃ solution.[3]
-
Dry the organic layer over anhydrous Na₂SO₄.[3]
-
Filter the solution and concentrate it to obtain the crude title compound.[3]
-
Recrystallize the product from n-hexane to yield the purified ester (Yield: 37%).[3]
Caption: Purification workflow for the synthesized ester.
Applications in Research
o-Toluic acid, 4-nitrophenyl ester serves as a valuable reagent in various areas of chemical research.
-
Reagent in Organic Synthesis: It is used as a building block and intermediate for creating more complex molecules.
-
Biochemical Assays: Similar to other nitrophenyl esters, it can be used as a chromogenic substrate in enzymatic assays. The cleavage of the ester bond by an enzyme releases 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.[5]
-
Interaction Studies: The compound is utilized in studies examining interactions with biological macromolecules like proteins and enzymes.[1]
Safety Information
-
Handling: Use in a well-ventilated area.[7] Avoid contact with skin, eyes, and clothing.[4] Avoid breathing dust.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[4]
References
- 1. Buy o-Toluic acid, 4-nitrophenyl ester [smolecule.com]
- 2. o-Toluic acid, 4-nitrophenyl ester | C14H11NO4 | CID 532247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrophenyl 2-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 4-nitrophenyl 4-methylbenzoate | 15023-67-3 | Benchchem [benchchem.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. sds.metasci.ca [sds.metasci.ca]
